1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid 1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16391259
InChI: InChI=1S/C17H20N4O2/c1-12-2-4-14(5-3-12)20-15-10-16(19-11-18-15)21-8-6-13(7-9-21)17(22)23/h2-5,10-11,13H,6-9H2,1H3,(H,22,23)(H,18,19,20)
SMILES:
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol

1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC16391259

Molecular Formula: C17H20N4O2

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid -

Specification

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
IUPAC Name 1-[6-(4-methylanilino)pyrimidin-4-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C17H20N4O2/c1-12-2-4-14(5-3-12)20-15-10-16(19-11-18-15)21-8-6-13(7-9-21)17(22)23/h2-5,10-11,13H,6-9H2,1H3,(H,22,23)(H,18,19,20)
Standard InChI Key VHCBPBBQLUUCBQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is formally designated as 1-[6-(4-methylanilino)pyrimidin-4-yl]piperidine-4-carboxylic acid under IUPAC rules . Its molecular formula, C₁₇H₂₀N₄O₂, corresponds to a molecular weight of 312.37 g/mol, as calculated via PubChem’s standardized algorithms . Key synonyms include:

  • 1-(6-p-Tolylamino-pyrimidin-4-yl)-piperidine-4-carboxylic acid

  • STK891546

  • AKOS005614417 .

Structural Architecture

The molecule comprises two fused heterocyclic systems (Figure 1):

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4. The 4-position is substituted with a piperidine moiety, while the 6-position bears a 4-methylphenylamino group.

  • Piperidine ring: A six-membered saturated ring with a carboxylic acid (-COOH) at the 4-position.

The SMILES string (CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O) confirms connectivity, highlighting the para-methyl substitution on the aniline group .

Table 1: Comparative Analysis of Related Piperidine-Pyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsPubChem CID
1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acidC₁₇H₂₀N₄O₂312.37Carboxylic acid, aniline45032256
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acidC₁₁H₁₅N₃O₃237.25Methoxy, carboxylic acid56766771
Methyl 1-(6-aminopyrimidin-4-yl)piperidine-4-carboxylateC₁₁H₁₆N₄O₂236.27Methyl ester, amine115612192

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit synthesis is documented for this compound, analogous piperidine-pyrimidine derivatives are typically synthesized via:

  • Buchwald-Hartwig coupling: Palladium-catalyzed amination of 4-chloropyrimidine with 4-methylaniline to install the aryl amino group .

  • Piperidine ring functionalization: Subsequent alkylation or condensation reactions introduce the carboxylic acid moiety at the piperidine’s 4-position .

Reaction optimization likely involves temperature-controlled steps (80–120°C) and ligands such as Xantphos to enhance coupling efficiency .

Physicochemical Profiling

Key properties inferred from structural analogs include:

  • logP: Estimated at 2.1–2.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Acid dissociation constant (pKa): The carboxylic acid group confers a pKa ~4.5, promoting ionization at physiological pH .

  • Aqueous solubility: Limited (~0.1 mg/mL) due to aromatic stacking; formulation with cyclodextrins or nanoparticles may improve bioavailability .

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